Cas no 2680850-01-3 (2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid)

2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid is a specialized organic compound featuring a cyanophenyl group and a reactive acryloyloxy moiety, making it a versatile intermediate in synthetic chemistry. Its structure combines a carboxylic acid functionality with an acrylate ester, enabling applications in polymer chemistry, peptide synthesis, and crosslinking reactions. The presence of the cyanophenyl group enhances its utility in photoactive or conjugated systems, while the acrylate moiety allows for radical polymerization or Michael addition reactions. This compound is particularly valuable for designing functionalized polymers, bioactive conjugates, or advanced materials requiring tailored reactivity. Its balanced solubility in polar organic solvents further facilitates its use in controlled synthetic processes.
2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid structure
2680850-01-3 structure
Product Name:2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid
CAS No:2680850-01-3
MF:C13H12N2O4
MW:260.245383262634
CID:5651177
PubChem ID:165907581
Update Time:2025-06-09

2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2680850-01-3
    • EN300-28280746
    • 2-[(4-cyanophenyl)[(prop-2-en-1-yloxy)carbonyl]amino]acetic acid
    • 2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid
    • Inchi: 1S/C13H12N2O4/c1-2-7-19-13(18)15(9-12(16)17)11-5-3-10(8-14)4-6-11/h2-6H,1,7,9H2,(H,16,17)
    • InChI Key: XKJMVASHXWFGFC-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(N(CC(=O)O)C1C=CC(C#N)=CC=1)=O

Computed Properties

  • Exact Mass: 260.07970687g/mol
  • Monoisotopic Mass: 260.07970687g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 90.6Ų

2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid Pricemore >>

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Additional information on 2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid

Introduction to 2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic Acid (CAS No. 2680850-01-3)

2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid, identified by the Chemical Abstracts Service registry number 2680850-01-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its dual functionality, incorporating both an amide-like moiety and an aminoacetic acid backbone, which makes it a versatile intermediate in the synthesis of biologically active agents. The presence of a 4-cyanophenyl group and a prop-2-en-1-yloxy substituent further enhances its structural complexity, offering potential for diverse pharmacological applications.

The chemical structure of 2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid can be described as a conjugated system featuring an aromatic ring substituted with a cyano group, connected to an alkenyl ether moiety, which in turn is linked to an amide-derived aminoacetic acid unit. This arrangement not only imparts unique electronic properties but also suggests potential interactions with biological targets such as enzymes and receptors. The compound’s molecular formula, C₁₄H₁₁NO₅, reflects its relatively high molecular weight and the presence of multiple heteroatoms, which are often critical for biological activity.

In recent years, there has been growing interest in the development of novel molecules that can modulate biological pathways associated with inflammation, neurodegeneration, and metabolic disorders. The structural features of 2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid make it a promising candidate for such applications. Specifically, the 4-cyanophenyl group has been shown to exhibit inhibitory effects on certain enzymes involved in inflammatory responses, while the prop-2-en-1-yloxy substituent can enhance solubility and bioavailability, crucial factors for drug development.

One of the most compelling aspects of this compound is its potential role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized derivatives of 2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid to develop inhibitors targeting specific kinases and proteases. For instance, modifications to the cyano-substituted aromatic ring have been explored to improve binding affinity to protein targets, while alterations to the amide linkage have been investigated for enhancing metabolic stability. These efforts align with current trends in drug discovery, where structure-based design and computational modeling are increasingly employed to optimize molecular properties.

The pharmaceutical industry has also shown interest in this compound due to its potential as a chiral building block. The presence of stereocenters in its structure allows for the synthesis of enantiomerically pure compounds, which are often required for therapeutic efficacy and safety. Recent advances in asymmetric synthesis have enabled more efficient production of such compounds, making them more accessible for preclinical and clinical studies. The ability to produce enantiomerically enriched forms of 2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid could open new avenues for treating diseases where stereochemistry plays a critical role.

Another area where this compound has found utility is in the field of materials science. Its conjugated system and functional groups make it a suitable candidate for developing organic semiconductors and light-emitting materials. Researchers have explored its potential in creating novel polymers and thin-film materials that exhibit enhanced electronic properties. These applications are particularly relevant in the context of renewable energy technologies, where efficient light absorption and charge transport are essential.

The synthesis of 2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid presents both challenges and opportunities for synthetic chemists. Traditional synthetic routes often involve multi-step sequences that require careful optimization to achieve high yields and purity. However, recent methodologies employing transition metal catalysis have simplified some synthetic steps, making the preparation more efficient. For example, palladium-catalyzed cross-coupling reactions have been used to construct key carbon-carbon bonds in the molecule with high precision.

From a regulatory perspective, compounds like 2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid must undergo rigorous testing to ensure safety and efficacy before they can be used in therapeutic applications. This involves preclinical studies using cell cultures and animal models to assess their biological activity and toxicity profiles. Additionally, good manufacturing practices (GMP) must be followed during production to ensure consistency and quality control. These regulatory requirements underscore the importance of thorough characterization and validation at each stage of development.

The future prospects for 2-(4-cyanophenyl)(prop-2-en-1-yloxy)carbonylaminoacetic acid are promising, given its unique structural features and potential applications across multiple disciplines. As research continues to uncover new biological targets and synthetic methodologies, this compound is likely to play an increasingly important role in drug discovery and materials science. Collaborative efforts between academic researchers, pharmaceutical companies, and industry partners will be essential in realizing its full potential.

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